molecular formula C14H12Br2N2S B4834603 N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thiourea

N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thiourea

Cat. No. B4834603
M. Wt: 400.1 g/mol
InChI Key: CKBDJVJAGSRRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thiourea, also known as Br-MePh-BPh-TU, is a synthetic compound that belongs to the class of thiourea derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. The purpose of

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its polymerization is necessary for the formation of the mitotic spindle, which is essential for cell division. N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU binds to the colchicine-binding site on tubulin, thereby inhibiting its polymerization and inducing cell cycle arrest. In addition, N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU has also been shown to inhibit the activity of the influenza virus nucleoprotein, which is essential for viral replication.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU has been shown to induce apoptosis in cancer cells, leading to cell death. In addition, this compound has also been shown to inhibit the replication of the influenza virus. However, the biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU on normal cells are not well understood, and further studies are required to determine its potential toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU is its high yield and ease of synthesis. In addition, this compound has shown promising results as an anticancer and antiviral agent, making it a valuable tool for research in these fields. However, the limitations of N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU include its potential toxicity and lack of specificity, which may limit its use in vivo.

Future Directions

There are several future directions for the research on N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU. One potential direction is to investigate the potential of this compound as a therapeutic agent for cancer and viral infections. In addition, further studies are required to determine the toxicity and specificity of N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU, which will be essential for its potential use in vivo. Finally, the development of analogs of N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU with improved efficacy and specificity may also be a promising direction for future research.
In conclusion, N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method of N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU involves the reaction of 4-bromo-3-methylphenyl isothiocyanate with 4-bromophenylamine in the presence of a base. This compound has shown promising results as an anticancer and antiviral agent, and its mechanism of action involves the inhibition of tubulin polymerization and the activity of the influenza virus nucleoprotein. However, further studies are required to determine its potential toxicity and specificity, and the development of analogs may also be a promising direction for future research.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU has been extensively studied for its potential applications in various research fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU can induce apoptosis in cancer cells by inhibiting the activity of tubulin, a protein that plays a crucial role in cell division. In addition, N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU has also been investigated for its potential use as an antiviral agent. Studies have shown that this compound can inhibit the replication of the influenza virus by targeting the viral nucleoprotein.

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-(4-bromophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2N2S/c1-9-8-12(6-7-13(9)16)18-14(19)17-11-4-2-10(15)3-5-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBDJVJAGSRRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)NC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thiourea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.